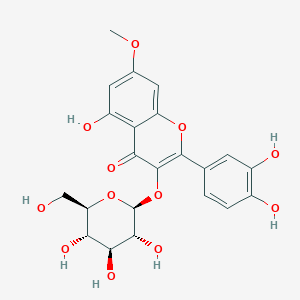

Rhamnetin 3-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

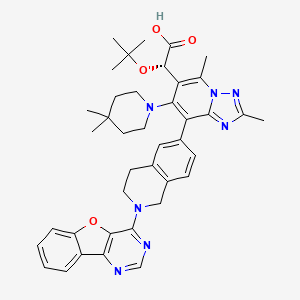

La ramnetina 3-glucósido es un flavonoide glucósido natural. Es un derivado de la ramnetina, que es un flavonol, un tipo de flavonoide. Los flavonoides son una clase de compuestos polifenólicos conocidos por sus diversas actividades biológicas. La ramnetina 3-glucósido se encuentra en varias plantas y frutas y es conocida por sus posibles beneficios para la salud, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la ramnetina 3-glucósido se puede lograr mediante glicosilación enzimática. Un método implica el uso de un sistema en cascada de tres enzimas, que incluye ramnosiltransferasa, sintetasa de sacarosa de glycine max y sintetasa de uridina difosfato-ramnosa. Este sistema utiliza un sistema de regeneración de uridina difosfato-ramnosa para lograr una alta eficiencia en la producción de ramnetina 3-glucósido .

Métodos de producción industrial

La producción industrial de ramnetina 3-glucósido normalmente implica la extracción y purificación de fuentes vegetales. Se sabe que las hojas de ciertas plantas, como las del género Spiraea, contienen ramnetina 3-glucósido. El proceso de extracción implica la extracción con disolvente seguida de purificación cromatográfica para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La ramnetina 3-glucósido experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la ramnetina 3-glucósido, cada uno con propiedades químicas y biológicas distintas.

Aplicaciones Científicas De Investigación

La ramnetina 3-glucósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento químico de los flavonoides glucósidos.

Biología: Se estudia por su papel en el metabolismo vegetal y sus efectos sobre varios procesos biológicos.

Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades antioxidantes, antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de productos de salud naturales y suplementos dietéticos debido a sus beneficios para la salud.

Mecanismo De Acción

La ramnetina 3-glucósido ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Reduce la concentración de radicales libres y aumenta la expresión de enzimas antioxidantes en las células.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias como la interleucina-6 y el óxido nítrico.

Actividad anticancerígena: Induce la apoptosis (muerte celular programada) en las células cancerosas e inhibe su proliferación.

Comparación Con Compuestos Similares

La ramnetina 3-glucósido es similar a otros flavonoides glucósidos como:

Quercetina 3-glucósido: Conocido por sus fuertes propiedades antioxidantes y antiinflamatorias.

Kaempferol 3-glucósido: Conocido por sus propiedades anticancerígenas y cardioprotectoras.

Isoramnetina 3-glucósido: Conocido por sus propiedades antiinflamatorias y antioxidantes.

Singularidad

La ramnetina 3-glucósido es única debido a su estructura molecular específica, que incluye un núcleo de flavonol metoxilado y una fracción de glucosa. Esta estructura contribuye a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .

Propiedades

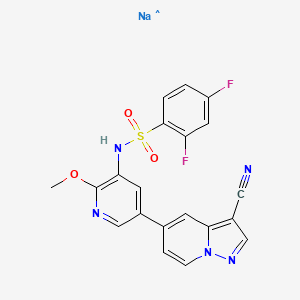

Fórmula molecular |

C22H22O12 |

|---|---|

Peso molecular |

478.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |

Clave InChI |

PHEWILLIAJUBQE-LFXZADKFSA-N |

SMILES isomérico |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |

SMILES canónico |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

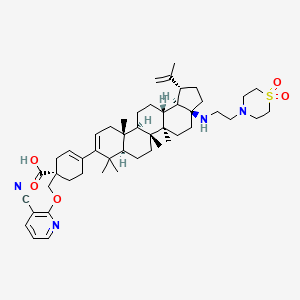

![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)

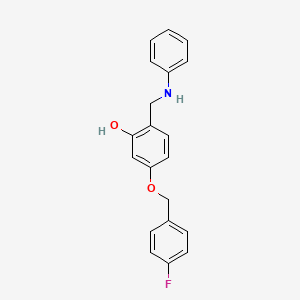

![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)

![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)

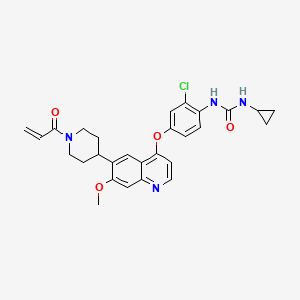

![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)